molecular formula C17H17NO2 B051986 N-(Diphenylmethylene)glycine ethyl ester CAS No. 69555-14-2

N-(Diphenylmethylene)glycine ethyl ester

Cat. No. B051986
CAS RN: 69555-14-2
M. Wt: 267.32 g/mol
InChI Key: QUGJYNGNUBHTNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(Diphenylmethylene)glycine ethyl ester involves several key reactions. Microwave-promoted, solvent-free synthesis has been achieved using phase transfer catalysts, demonstrating an efficient method for producing this compound in excellent yields (Wang et al., 2009). Additionally, ethyl N-(diphenylmethylene)glycinate has been utilized as an anionic glycine equivalent in monoalkylation, dialkylation, and Michael additions under solid-liquid phase transfer catalysis conditions (López et al., 1996).

Molecular Structure Analysis

The molecular structure of N-(Diphenylmethylene)glycine ethyl ester and related compounds has been elucidated through various analytical techniques. For instance, α-Diphenylphosphino-N-(pyrazin-2-yl)glycine was synthesized and its structure confirmed by X-ray diffraction, indicating the capabilities of structural analysis in understanding the molecular geometry of such compounds (Soficheva et al., 2019).

Chemical Reactions and Properties

N-(Diphenylmethylene)glycine ethyl ester participates in a wide range of chemical reactions. It has been used in the synthesis of α-substituted and α,α-disubstituted α-amino acids by controlled mono- and dialkylation, highlighting its utility in the modification of amino acids for pharmaceutical applications (Ezquerra et al., 1993).

Physical Properties Analysis

While specific studies on the physical properties of N-(Diphenylmethylene)glycine ethyl ester were not directly identified in the literature, the methodologies applied in synthesizing and analyzing this compound suggest it has distinct physical characteristics conducive to its use in organic synthesis. These properties are essential for its handling, storage, and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties of N-(Diphenylmethylene)glycine ethyl ester, such as reactivity and stability, are central to its application in organic synthesis. The compound's ability to undergo efficient synthesis under microwave irradiation and its role as an anionic glycine equivalent in various reactions underscore its valuable chemical properties (Wang et al., 2009); (López et al., 1996).

Scientific Research Applications

  • Synthesis of α-Amino Acids : It's used in the controlled mono- and dialkylation processes to synthesize α-substituted and α,α-disubstituted α-amino acids, which are important in the development of pharmaceuticals and biologically active compounds (Ezquerra et al., 1993).

  • Microwave-Promoted Synthesis : This compound has been synthesized efficiently under microwave irradiation in a solvent-free condition, demonstrating its potential in green chemistry applications (Wang et al., 2009).

  • Asymmetric Synthesis : It is used in the asymmetric synthesis of anti- and syn-2,3-diamino esters, which are useful in the preparation of complex organic molecules (Davis et al., 2007).

  • Synthesis of α-Amino Acid Derivatives : Research shows its application in the diastereo- and enantioselective conjugate addition to β-aryl substituted enones, yielding functionalized α-amino acid derivatives (Hua et al., 2011).

  • Enantioselective Alkylation : It is also used in enantioselective alkylation processes, important in the synthesis of chiral compounds (Shirakawa et al., 2014).

  • Solid-Liquid Phase-Transfer Catalysis : Its role in monoalkylations, dialkylations, and Michael additions under phase-transfer catalysis conditions indicates its versatility in organic synthesis (López et al., 1996).

  • Synthesis of Enantiomers : It's involved in the synthesis of pure enantiomers of cis- and trans-3-(trifluoromethyl) pyroglutamic esters, crucial in the pharmaceutical industry for producing drugs with specific physiological activities (Gestmann et al., 1996).

Safety And Hazards

“N-(Diphenylmethylene)glycine ethyl ester” is moisture sensitive . It should be stored under inert gas and in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

ethyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGJYNGNUBHTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312883
Record name Ethyl N-(diphenylmethylidene)glycinate
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diphenylmethylene)glycine ethyl ester

CAS RN

69555-14-2
Record name N-(Diphenylmethylene)glycine ethyl ester
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Record name Ethyl 2-(diphenylmethyleneamino)acetate
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Record name 69555-14-2
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Record name Ethyl N-(diphenylmethylidene)glycinate
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Record name ethyl N-(diphenylmethylidene)glycinate
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask, was added 5.52 g of benzophenone (1 eq), 8.46 g of glycine ethyl ester hydrochloride (1, 2 eq), 67 mL of toluene, and a trace amount of BF3 Et2O. The slurry was heated to reflux (112˜113° C.). Tributylamine (11.2 g) was then added dropwise over 120 min. The reaction mixture was stirred at reflux (114-116° C.) until the area percent (AP) of benzophenone <9.0% by HPLC (22-29 h). The reaction mixture was cooled to 15-25° C. and water (35 mL) was added. After phase separation, the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°. The concentrated solution was then cooled to 20° C., followed by addition of methanol (3 mL). The slurry was cooled to 10° C. and stirred for 30 min. The resultant slurry was filtered. The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL), and dried under vacuum at 20° C. for 24 h to give N-(diphenylmethylene)glycine ethyl ester (2) as an off-white to yellow solid (5.5 g, 95% pure by HPLC, 65.6% isolated yield). 1H NMR (CDCl3): δ1.27 (t, J=7.25 Hz, 3H), 4.20 (s, 2H), 4.20 (q, J=7.07, 2H), 7.17-7.67 (m, 10H).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
[Compound]
Name
BF3 Et2O
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0 (± 1) mol
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reactant
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11.2 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
35 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Benzophenone imine (100 g, 0.54 mol), and 78.4 g, 0.56 mol) ethyl glycinate hydrochloride are combined in 2 L of dichloromethane and stirred overnight at room temperature. A precipitate (ammonium chloride) is filtered and the solution washed with water, dried over magnesium sulfate, and concentrated. The residual oil is dissolved in 200 mL of boiling diethyl ether, cooled to room temperature, and diluted with 600 mL of hexane. Some seed crystals from a previous experiment are added and the mixture cooled at +2° C. overnight. A white crystalline precipitate is collected and the mother liquor is concentrated to one-half of the volume, cooled overnight as above. This affords a second crop of product. The total yield is 133.0 g of the title compound; mp 52°-54° C.
Quantity
100 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2 L
Type
solvent
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Synthesis routes and methods III

Procedure details

To a 250 mL round bottom flask, was added 5.52 g of benzophenone (1 eq), 8.46 g of glycine ethyl ester hydrochloride (1, 2 eq), 67 mL of toluene, and a trace amount of BF3.Et2O. The slurry was heated to reflux (112˜113° C.). Tributylamine (11.2 g) was then added dropwise over 120 min. The reaction mixture was stirred at reflux (114–116° C.) until the area percent (AP) of benzophenone <9.0% by HPLC (22–29 h). The reaction mixture was cooled to 15–25° C. and water (35 mL) was added. After phase separation, the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°. The concentrated solution was then cooled to 20° C., followed by addition of methanol (3 mL). The slurry was cooled to 10° C. and stirred for 30 min. The resultant slurry was filtered. The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL), and dried under vacuum at 20° C. for 24 h to give N-(diphenylmethylene)glycine ethyl ester (2) as an off-white to yellow solid (5.5 g, 95% pure by HPLC, 65.6% isolated yield). 1H NMR (CDCl3): δ 1.27 (t, J=7.25 Hz, 3H), 4.20 (s, 2H), 4.20 (q, J=7.07, 2H), 7.17–7.67 (m, 10H). Preparation of Ethyl 2-(diphenylmethylene)amino-2-difluoromethyl-4-cyanobutanoate from N-(Diphenylmethylene)glycine Ethyl Ester (R1=CH3CH2, R2=Ph)
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A suspension of glycine ethylester, monohydrochloride (13.96 g, 100 mmol) and benzophenone imine (18.1 g, 100 mmol) in distilled dichloromethane (600 mL) was stirred at room temperature (RT) for 24 hours (h.). The mixture was diluted with water (250 mL) and the dichloromethane extract was separated, dried (MgSO4), filtered and concentrated under reduced pressure and in vacuo to obtain ethyl-N-(diphenylmethylene)-glycinate as a white solid (25.3 g, 95%). Ref.: M. J. O'Donnell, R. L. Polt J. Org, Chem. 47, 2663, 1982.
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Diphenylmethylene)glycine ethyl ester
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Citations

For This Compound
111
Citations
Z Xiaolong, X Wei, C Xudong, W Yongmei… - Journal of molecular …, 2002 - Elsevier
Optically active α-amino acid was asymmetrically synthesized under soluble polymer-supported quinine by homogeneous phase catalytic reaction. The precursor of l-phenylalanine, Ph …
Number of citations: 4 www.sciencedirect.com
MR Kilbourn, DD Dischino, MJ Welch - The International journal of applied …, 1984 - Elsevier
… The [ “Clbenzyl chloride was then used to alkylate the anion of N-diphenylmethylene glycine ethyl ester (4). This is not the only glycine synthon of possible use in this synthesis: …
Number of citations: 32 www.sciencedirect.com
D Gestmann, AJ Laurent, EG Laurent - Journal of fluorine chemistry, 1996 - Elsevier
The addition of the racemic Schiff base ethyl N-(diphenylmethylene)glycinate (2), from glycine ester, to ethyl-4,4,4-trifluorocrotonate gives, according to the experimental conditions, one …
Number of citations: 24 www.sciencedirect.com
S Bozkurt, M Durmaz, M Yilmaz, A Sirit - Tetrahedron: Asymmetry, 2008 - Elsevier
The synthesis of the first calixarene-based chiral phase-transfer catalysts derived from cinchona alkaloids has been achieved in two steps from p-tert-butylcalix[4]arene. The catalytic …
Number of citations: 84 www.sciencedirect.com
A Wernicke, D Sinou - Journal of Carbohydrate Chemistry, 2001 - Taylor & Francis
Palladium(0)-catalyzed alkylation of 2,3-unsaturated aryl glycoside with ethyl nitroacetate or N-(diphenylmethylene)glycine ethyl ester in the presence of N,O-bis(trimethylsilyl)acetamide…
Number of citations: 6 www.tandfonline.com
JJ Knittel, X He - Peptide Research, 1990 - europepmc.org
A convenient approach to the synthesis of ring-substituted phenylalanine amides is described. Phase transfer alkylation of N-(diphenylmethylene) amino acetonitrile or N-(…
Number of citations: 12 europepmc.org
FA Davis, Y Zhang, H Qiu - Organic letters, 2007 - ACS Publications
In the absence of water, an excess of the lithium enolate of N-(diphenylmethylene)glycine ethyl ester (4) adds to sulfinimines to give syn-2,3-diamino esters 6, and in the presence of …
Number of citations: 54 pubs.acs.org
LB Shih, H Bayley - Analytical biochemistry, 1985 - Elsevier
3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine has been prepared in 10 steps from p-bromobenzyl alcohol. The alcohol was converted to 3-(α-iodo-p-tolyl)-3-(trifluoromethyl)-…
Number of citations: 76 www.sciencedirect.com
NM Howarth, LPG Wakelin, DM Walker - Tetrahedron letters, 2003 - Elsevier
Synthetic routes to all four diastereoisomers of 3-thymine-1-( t butoxycarbonyl)aminocyclopentane-1-carboxylic acid have been developed starting from the commercially available (S)-…
Number of citations: 15 www.sciencedirect.com
신관석, 남재우, 이창규, 전종갑 - YAKHAK HOEJI, 1993 - yakhak.org
A new series of 7-deazapurine derivatives [7, 8] as purine antagonists was prepared. Diethyl 4-cyano-N-(diphenylmethylene)-3-arylglutamate [3] were synthesized by LDA-catalyzed …
Number of citations: 2 www.yakhak.org

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